![molecular formula C10H7F3O3 B2887937 3-[3-Hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid CAS No. 1262020-08-5](/img/structure/B2887937.png)
3-[3-Hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-Hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid is a member of cinnamic acids and a member of (trifluoromethyl)benzenes . It is functionally related to trans-cinnamic acid .
Molecular Structure Analysis
The molecular weight of 3-[3-Hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid is 232.16 . The InChI code for this compound is 1S/C10H7F3O3/c11-10(12,13)7-3-1-6(5-8(7)14)2-4-9(15)16/h1-5,14H,(H,15,16)/b4-2+ .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids (HCAs), structurally related to 3-[3-Hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid, have been extensively studied for their antioxidant properties. Research indicates that the presence of an unsaturated bond along with modifications in the aromatic ring and carboxylic function significantly influence their antioxidant activity. For instance, the ortho-dihydroxy phenyl group (catechol moiety) is crucial for potent antioxidant activity, while the addition of hydroxy groups doesn't necessarily enhance this effect. This understanding aids in the medicinal chemistry efforts to optimize these molecules for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Biotechnological and Environmental Applications
Lactic acid, a compound related by functional groups to 3-[3-Hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid, serves as a precursor for several biotechnological applications, including the synthesis of biodegradable polymers and as a feedstock for green chemistry. The production of lactic acid via fermentation from biomass showcases the potential of using structurally similar compounds in renewable energy and materials science research (Gao et al., 2011).
Cosmeceutical Applications
The structural features of hydroxycinnamic acids, closely related to the compound of interest, have been leveraged in cosmeceutical applications due to their antioxidant, anti-inflammatory, and UV protective effects. These compounds are being studied for their potential as anti-aging, anti-inflammatory agents, and in the protection against photoaging. Such applications are significant for the development of skincare products that address various dermatological concerns, demonstrating the versatility of this chemical class in cosmeceutical formulations (Taofiq et al., 2017).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
(E)-3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)7-3-1-6(5-8(7)14)2-4-9(15)16/h1-5,14H,(H,15,16)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBERWMHZJGIPRH-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-Hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3,4-Dimethylphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone](/img/structure/B2887856.png)
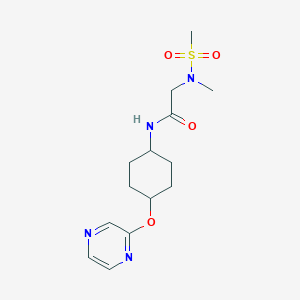
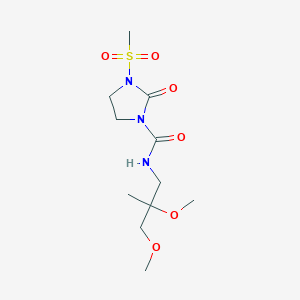
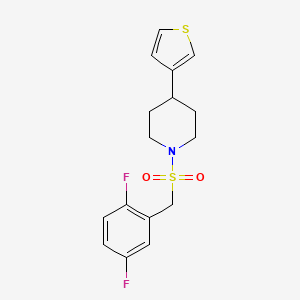

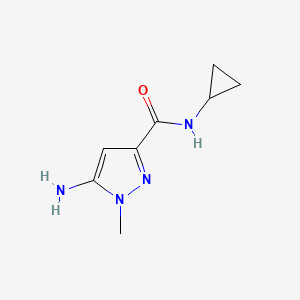


![4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2887868.png)

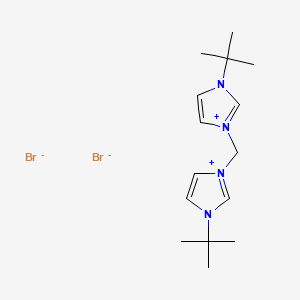
![N-{3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2887871.png)
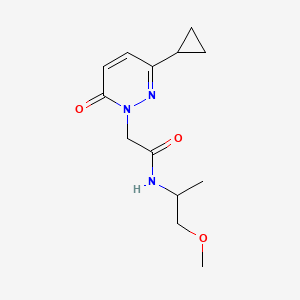
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,4-dichlorobenzyl)oxy]amino}methylene)-2-methyl-1-hydrazinecarboxamide](/img/structure/B2887876.png)